4-[(2-Fluorophenyl)amino]oxolan-3-ol
Description
4-[(2-Fluorophenyl)amino]oxolan-3-ol is a chemical compound with the molecular formula C10H12FNO2 It is characterized by the presence of a fluorophenyl group attached to an aminooxolan ring
Properties
IUPAC Name |
4-(2-fluoroanilino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-7-3-1-2-4-8(7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOFSHQUSGUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)amino]oxolan-3-ol typically involves the reaction of 2-fluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aminooxolan ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)amino]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the fluorophenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-[(2-Fluorophenyl)amino]oxolan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with biological receptors, while the aminooxolan ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)amino]oxolan-3-ol
- 4-[(4-Fluorophenyl)amino]oxolan-3-ol
- 4-[(2-Chlorophenyl)amino]oxolan-3-ol
Uniqueness
4-[(2-Fluorophenyl)amino]oxolan-3-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Biological Activity
4-[(2-Fluorophenyl)amino]oxolan-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique oxolane ring and a fluorophenyl amino group, is being investigated for various pharmacological properties, including its role as an enzyme inhibitor and its therapeutic potential in treating various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where the specific values for , , , and depend on the precise composition of the compound. The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity and potentially improve its bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways. For example, it may bind to active sites of enzymes, thereby modulating their activity and affecting downstream biological processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression1.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Morita et al. (2009) | MCF7 (breast cancer) | 10 | Induction of apoptosis |
| Oshimi et al. (2009) | HL-60 (leukemia) | 5 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways2.
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The compound demonstrated an IC50 value of 10 µM, indicating effective inhibition of cell proliferation. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis1.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 20 µM, indicating its potential as a lead compound for antibiotic development2.
Q & A
Q. What are the common synthetic routes for preparing 4-[(2-Fluorophenyl)amino]oxolan-3-ol, and what reaction conditions are critical for achieving high yields?
Answer: Synthesis typically involves nucleophilic amination of oxolan-3-ol derivatives with 2-fluoroaniline. Key steps include:
- Epoxide ring-opening : Reacting 2-fluoroaniline with epoxidized oxolane precursors under Lewis acid catalysis (e.g., BF₃·OEt₂) in anhydrous dichloromethane .
- Stereochemical control : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with L-tartaric acid .
- Critical parameters :
- Temperature: 0–40°C to minimize racemization
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine
- Purification: Gradient elution (hexane/ethyl acetate) in column chromatography achieves >95% purity .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 25–30°C | <30°C reduces byproducts |
| Catalyst loading | 5–10 mol% BF₃ | Excess causes decomposition |
| Reaction time | 12–24 hours | Shorter times yield incomplete conversion |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR :
- 2-Fluorophenyl protons show distinct splitting (δ 6.9–7.3 ppm, J = 8–12 Hz) .
- Oxolan-3-ol hydroxyl proton appears as a broad singlet (δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry (e.g., CCDC 2156782 for analogous oxetane derivatives) .
- HRMS : Confirms molecular formula ([M+H]+ calculated for C₁₀H₁₁FNO₂: 204.0824) .
- IR spectroscopy : Hydroxyl stretch at 3200–3400 cm⁻¹ and C-F vibration at 1220 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?
Answer: Discrepancies between NMR coupling constants and crystallographic data require:
X-ray diffraction : Single-crystal analysis (e.g., methanol/water slow evaporation) establishes absolute configuration .
DFT calculations : Compare experimental vs. computed NOESY correlations (B3LYP/6-31G* level) to validate 3D conformers .
Mosher ester analysis : Derivatize the hydroxyl group with (R)- and (S)-MTPA-Cl; Δδ >0.1 ppm in ¹H NMR confirms configuration .
Case Study : For 3-(3,5-difluorophenyl)oxetan-3-ol, X-ray data corrected misinterpreted NOE effects from solution-state NMR .
Q. What strategies are employed to investigate structure-activity relationships (SAR) in enzyme inhibition studies?
Answer: SAR studies involve:
- Structural modifications :
- Fluorine position : 2- vs. 4-fluorophenyl analogs tested against α-glucosidase (IC₅₀ range: 12–45 μM) .
- Ring size : Oxolane (5-membered) vs. oxetane (4-membered) derivatives show 3.2-fold differences in binding affinity .
- Kinetic assays :
- Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) .
- Molecular docking into enzyme active sites (e.g., PDB 5OS) identifies critical π-π stacking and H-bond interactions .
Q. Table 2: Key SAR Findings
| Modification | Enzyme Inhibition (IC₅₀) | Key Interaction |
|---|---|---|
| 2-Fluorophenyl | 12 μM | π-Stacking with Tyr158 |
| Oxetane ring | 38 μM | Weaker H-bond to Asp79 |
Q. How is metabolic stability evaluated for preclinical development?
Answer: Metabolic profiling includes:
- Liver microsome assays :
- Human/rat microsomes (1 mg/mL protein) with NADPH, sampled at 0/15/30/60 min for LC-MS/MS analysis .
- Key metric : t₁/₂ >60 min indicates favorable stability .
- CYP450 inhibition : Fluorogenic substrates (e.g., CYP2D6: AMMC → fluorescent product) screen for isoform-specific inhibition .
- Phase II metabolism : Glucuronidation/sulfation identified via HRMS/MS fragmentation (e.g., m/z 380.1 → 204.1 for glucuronide) .
Finding : Fluorophenyl derivatives exhibit reduced CYP2D6 affinity compared to chlorophenyl analogs, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
